molecular formula C13H11ClN2O2 B13714309 E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline

E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline

Cat. No.: B13714309
M. Wt: 262.69 g/mol
InChI Key: KRSRXIKQNHXKCQ-AATRIKPKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline typically involves the reaction of 2-chloro-6-ethylquinoline with nitroethene under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions: E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function .

Comparison with Similar Compounds

Uniqueness: E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline is unique due to the presence of both the chloro and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

2-chloro-6-ethyl-3-[(E)-2-nitroethenyl]quinoline

InChI

InChI=1S/C13H11ClN2O2/c1-2-9-3-4-12-11(7-9)8-10(13(14)15-12)5-6-16(17)18/h3-8H,2H2,1H3/b6-5+

InChI Key

KRSRXIKQNHXKCQ-AATRIKPKSA-N

Isomeric SMILES

CCC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/[N+](=O)[O-]

Canonical SMILES

CCC1=CC2=CC(=C(N=C2C=C1)Cl)C=C[N+](=O)[O-]

Origin of Product

United States

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